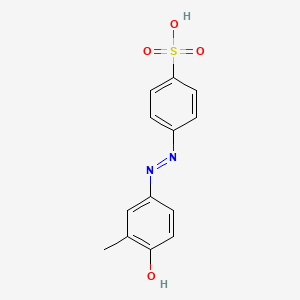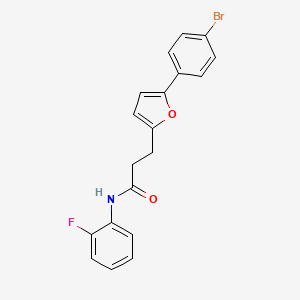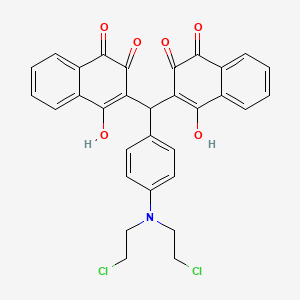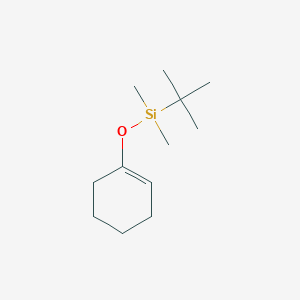
(2-Cyclohexylcyclohexyl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ciclohexilciclohexil) acetato es un compuesto orgánico caracterizado por su estructura única, que incluye dos grupos ciclohexilo unidos a un grupo acetato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-Ciclohexilciclohexil) acetato típicamente involucra la esterificación de ciclohexilciclohexanol con ácido acético. Esta reacción es catalizada por catalizadores ácidos como ácido sulfúrico o ácido p-toluensulfónico. Las condiciones de reacción generalmente incluyen la reflujo de los reactivos en un solvente orgánico como tolueno o diclorometano para facilitar la eliminación del agua formada durante la reacción.
Métodos de Producción Industrial
En un entorno industrial, la producción de (2-Ciclohexilciclohexil) acetato se puede ampliar utilizando reactores de flujo continuo. Estos reactores permiten un mejor control de los parámetros de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-Ciclohexilciclohexil) acetato puede sufrir diversas reacciones químicas, que incluyen:
Hidrogenación: Reducción del grupo acetato para formar ciclohexilciclohexanol.
Hidrólisis: Conversión a ciclohexilciclohexanol y ácido acético en presencia de agua y un catalizador ácido o básico.
Oxidación: Formación de ciclohexilciclohexanona y ácido acético utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.
Reactivos y Condiciones Comunes
Hidrogenación: Catalizadores como paladio sobre carbono (Pd/C) bajo gas hidrógeno a presiones elevadas.
Hidrólisis: Condiciones ácidas o básicas utilizando ácido clorhídrico o hidróxido de sodio.
Oxidación: Agentes oxidantes fuertes como permanganato de potasio en un medio acuoso.
Productos Principales
Hidrogenación: Ciclohexilciclohexanol.
Hidrólisis: Ciclohexilciclohexanol y ácido acético.
Oxidación: Ciclohexilciclohexanona y ácido acético.
Aplicaciones Científicas De Investigación
(2-Ciclohexilciclohexil) acetato tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de otros compuestos orgánicos.
Biología: Estudiado por sus posibles efectos en los sistemas biológicos, incluidas sus interacciones con enzimas y membranas celulares.
Medicina: Investigado por sus posibles propiedades terapéuticas, como efectos antiinflamatorios o antimicrobianos.
Industria: Utilizado en la producción de fragancias, sabores y otros productos químicos especializados.
Mecanismo De Acción
El mecanismo de acción de (2-Ciclohexilciclohexil) acetato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo acetato puede sufrir hidrólisis para liberar ácido acético, que luego puede participar en varias vías bioquímicas. Además, los grupos ciclohexilo pueden interactuar con regiones hidrofóbicas de proteínas o membranas celulares, lo que puede alterar su función o estructura.
Comparación Con Compuestos Similares
Compuestos Similares
Acetato de ciclohexilo: Estructura similar pero con solo un grupo ciclohexilo.
Ciclohexilciclohexanol: Carece del grupo acetato.
Ciclohexilciclohexanona: Contiene un grupo cetona en lugar de un grupo acetato.
Singularidad
(2-Ciclohexilciclohexil) acetato es único debido a la presencia de dos grupos ciclohexilo, lo que puede mejorar sus interacciones hidrofóbicas y potencialmente aumentar su estabilidad y reactividad en comparación con compuestos similares.
Propiedades
Número CAS |
6290-53-5 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(2-cyclohexylcyclohexyl) acetate |
InChI |
InChI=1S/C14H24O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h12-14H,2-10H2,1H3 |
Clave InChI |
ZEJHMZKXUUMYAY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1CCCCC1C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6,7-Dihydrobenzo[b]thiophen-4(5H)-ylidene)malononitrile](/img/structure/B11944433.png)
![1-(3,4-Dichlorophenyl)ethanone [4-(2-thienyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11944437.png)
![2-[(4-Methylcyclohex-3-en-1-yl)methyl]oxolane](/img/structure/B11944451.png)





![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)



